3-Galactosyllactose

Vue d'ensemble

Description

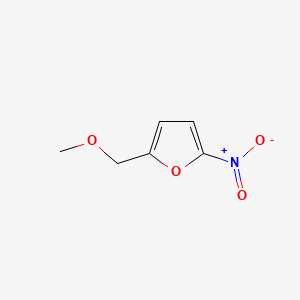

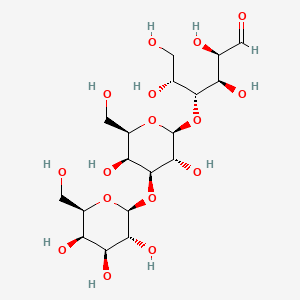

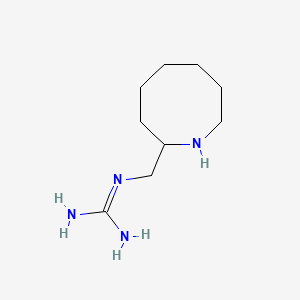

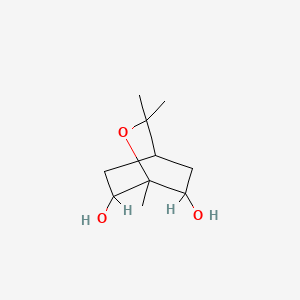

3-Galactosyllactose (3’-GL) is a lactose-based trisaccharide that contains a β-galactopyranosyl residue at the 3’-position . It is one of the galactosyllactoses (GLs) that are present in both galactooligosaccharides (GOS) mixtures and human milk at early stages of lactation . These GLs are of particular interest due to their potential health benefits .

Synthesis Analysis

The gram-scale chemical synthesis of 3’-GL has been reported . .Molecular Structure Analysis

The molecular formula of 3’-GL is C18H32O16 . It has an average mass of 504.437 Da and a monoisotopic mass of 504.169037 Da .Chemical Reactions Analysis

In vitro incubation of GLs with infant faecal microbiota demonstrated that the GLs were able to increase the abundance of Bifidobacterium and stimulate short chain fatty acid production .Applications De Recherche Scientifique

Cell Surface Modification in Lymphocytes : Bovine milk galactosyltransferase, which acts on GlcNAc residues, can modify the cell surfaces of lymphocytes. This modification varies among different lymphocyte subsets, indicating its potential application in immunology and cell biology (Torres & Hart, 1984).

Role in the Leloir Pathway : The Leloir pathway, essential for converting galactose into glucose-1-phosphate, involves enzymes like galactokinase and uridylyltransferase. Defects in this pathway can lead to galactosemia, highlighting its importance in metabolic studies and genetic disorders (Holden, Rayment, & Thoden, 2003).

Galactosyltransferases in Xenotransplantation : In pig-to-human xenotransplantation, the disruption of the α1,3-galactosyltransferase gene in pigs is crucial for avoiding hyperacute rejection, demonstrating the enzyme's role in xenotransplantation and organ transplant research (Dai et al., 2002).

Enzymatic Synthesis of Oligosaccharides : α-1,3-Fucosyltransferase from Helicobacter pylori has been used in engineered Escherichia coli for the production of 3-Fucosyllactose, an important oligosaccharide in human breast milk. This study opens avenues for biotechnological synthesis of nutritionally significant oligosaccharides (Jung, Park, & Seo, 2019).

Biotechnological Applications of α-Galactosidases : α-Galactosidases, which hydrolyze α-1,6-linked galactose residues, have numerous applications in industries like food, feed, and paper. They are also medically significant for blood group conversion and treating Fabry disease (Katrolia, Rajashekhara, Yan, & Jiang, 2014).

Metabolic Pathways in Yeast : In Saccharomyces cerevisiae, the Leloir pathway enzymes are crucial for converting galactose to glucose-6-phosphate. Understanding this pathway provides insights into the integration of metabolism and transcriptional control (Sellick, Campbell, & Reece, 2008).

Galactose Oxidation in Galactosemia : A newly discovered pathway in mammalian liver involves the conversion of galactose to galactonic acid, then to d-xylulose. This pathway could explain the oxidation of galactose in patients with galactosemia (Cuatrecasas & Segal, 1966).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZUYHVLNLDKLB-KZCWKWOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044980 | |

| Record name | 3’-Galactosyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Galactosyllactose | |

CAS RN |

32694-82-9 | |

| Record name | 3′-Galactosyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32694-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Galactosyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3’-Galactosyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B1195064.png)

![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2n-methyl-2h-tetrazol-5-yl]-phenol](/img/structure/B1195077.png)